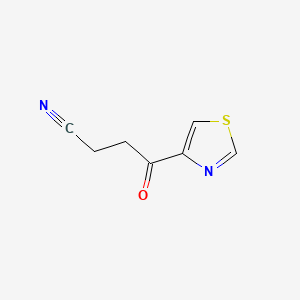

1-(4-Thiazolyl)-3-cyano-1-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Thiazolyl)-3-cyano-1-propanone, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Thiazolyl)-3-cyano-1-propanone, and what experimental conditions are critical for yield optimization?

Methodological Answer: A common approach involves condensation reactions between thiazole derivatives and cyanoacetone precursors. For example, refluxing in acetic acid with sodium acetate as a catalyst under controlled pH (4–6) can promote cyclization and minimize by-products . Temperature control (80–100°C) and reaction time (2–4 hours) are critical for yield optimization. Reaction progress should be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR are essential for confirming the thiazole ring, cyano group, and ketone moiety. Aromatic protons on the thiazole ring typically resonate at δ 7.5–8.5 ppm .

- IR Spectroscopy: The cyano group (C≡N) shows a sharp peak near 2200–2250 cm−1, while the ketone (C=O) appears at ~1700 cm−1 .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the thiazole backbone .

- HPLC: Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase ensures purity (>95%) .

Q. What are the common solvent systems and reaction conditions for derivatizing this compound?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitutions, while ethanol or methanol is used for acid/base-catalyzed reactions. For example, introducing substituents at the thiazole nitrogen requires anhydrous conditions and bases like NaH or K2CO3 . Reaction progress is monitored via TLC, and by-products are minimized by maintaining stoichiometric ratios of reagents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites on the thiazole ring and ketone group .

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess reactivity toward electrophiles or nucleophiles .

- Transition State Analysis: Model reaction pathways (e.g., cycloadditions) to optimize synthetic routes . Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM (Polarizable Continuum Model) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Validation: Re-evaluate IC50 values across multiple assays (e.g., antimicrobial disk diffusion vs. microdilution) .

- Structural Analog Comparison: Compare activity with analogs (e.g., 3-(4-methoxyphenyl)-2-thioxo-thiazolidin-4-one) to identify critical functional groups .

- Meta-Analysis: Use databases like SciFinder to aggregate data and identify outliers due to assay variability or impurities .

Q. What strategies optimize regioselectivity in reactions involving the thiazole ring?

Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., nitro or methoxy) to guide electrophilic substitution at the 2- or 5-position of the thiazole .

- Metal Catalysis: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the 4-position .

- Protection/Deprotection: Protect the ketone with a tert-butyldimethylsilyl (TBS) group to prevent side reactions during thiazole modification .

Q. How can kinetic studies improve the scalability of synthetic protocols for this compound?

Methodological Answer:

- Rate Determination: Use in-situ IR or UV-Vis spectroscopy to track reaction rates under varying temperatures and concentrations .

- Activation Energy Calculation: Apply the Arrhenius equation to identify energy barriers and optimize heating/cooling cycles .

- By-Product Profiling: Conduct GC-MS analysis of side products to adjust reagent ratios or solvent systems .

Eigenschaften

CAS-Nummer |

77280-68-3 |

|---|---|

Molekularformel |

C7H6N2OS |

Molekulargewicht |

166.2 g/mol |

IUPAC-Name |

4-oxo-4-(1,3-thiazol-4-yl)butanenitrile |

InChI |

InChI=1S/C7H6N2OS/c8-3-1-2-7(10)6-4-11-5-9-6/h4-5H,1-2H2 |

InChI-Schlüssel |

ZDZHNYPJWSHHHT-UHFFFAOYSA-N |

SMILES |

C1=C(N=CS1)C(=O)CCC#N |

Kanonische SMILES |

C1=C(N=CS1)C(=O)CCC#N |

Key on ui other cas no. |

77280-68-3 |

Synonyme |

1-(4-thiazolyl)-3-cyano-1-propanone 1-TLCP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.